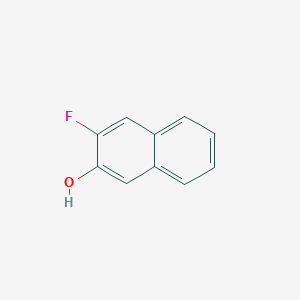

3-fluoronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEUKPFAAKFUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-40-3 | |

| Record name | 3-fluoronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoronaphthalen 2 Ol and Complex Fluorinated Naphthalene Architectures

Strategies for Direct Fluorination of Naphthalene (B1677914) and Precursor Scaffolds

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing naphthalene or precursor ring system. These methods can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Electrophilic fluorination is a common method for the direct introduction of fluorine to electron-rich aromatic rings. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). A variety of N-F based reagents have been developed for this purpose, offering advantages in terms of safety and handling compared to elemental fluorine. wikipedia.orgsigmaaldrich.com

Key reagents for electrophilic fluorination include:

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : A versatile and widely used reagent for the fluorination of a broad range of substrates. oup.combrynmawr.edu It is known for its effectiveness in fluorinating electron-rich aromatic compounds.

N-Fluorobenzenesulfonimide (NFSI) : Another common N-F reagent that serves as a source of electrophilic fluorine. brynmawr.edu It is considered a milder fluorinating agent but has a broad substrate scope. brynmawr.edu

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) : This reagent has been shown to be effective for the site-selective fluorination of polycyclic aromatic hydrocarbons, such as naphthalene, under mild conditions. oup.com

The regioselectivity of electrophilic fluorination on substituted naphthalenes is influenced by the nature and position of the existing substituents. For instance, the fluorination of naphthalene with NFTh in acetonitrile is highly regioselective, yielding 1-fluoronaphthalene in high yield. oup.com In the case of 2-naphthol (B1666908), electrophilic attack characteristically occurs at the 1-position. wikipedia.org A study on the dearomative fluorination of 2-naphthols with Selectfluor demonstrated the formation of 1-fluoronaphthalenone derivatives. researchgate.net

Table 1: Electrophilic Fluorination of Naphthalene Derivatives

| Substrate | Reagent | Product(s) | Yield | Reference |

| Naphthalene | Accufluor™ NFTh | 1-Fluoronaphthalene | High | oup.com |

| 1-Fluoronaphthalene | Accufluor™ NFTh | 1,4-Difluoronaphthalene, 1,2-Difluoronaphthalene | Moderate | oup.com |

| 2-Naphthols | Selectfluor | 1-Fluoronaphthalenone derivatives | - | researchgate.net |

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This method is often challenged by the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu However, various strategies have been developed to overcome these limitations. The Finkelstein reaction, a classic example, utilizes the exchange of a halide for fluoride. ucla.edu

For the synthesis of fluoronaphthalenes, this approach typically requires a pre-functionalized naphthalene ring with a suitable leaving group, such as a halogen or a sulfonate ester. For example, a method for preparing 2-fluoronaphthalene involves the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the tosylate, which is then subjected to nucleophilic fluorination. google.com Palladium-catalyzed C-H fluorination using a nucleophilic fluoride source like AgF in combination with a hypervalent iodine oxidant has also been reported for 8-methylquinoline derivatives. nih.gov

Recent advancements in photoredox catalysis have enabled nucleophilic fluorination under mild conditions by generating reactive intermediates that can be trapped by fluoride. princeton.edu

Radical fluorination offers a complementary approach to electrophilic and nucleophilic methods. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of hazardous reagents like elemental fluorine (F2) and xenon difluoride (XeF2) limited the application of this method. wikipedia.orgnih.gov

The discovery that electrophilic N-F reagents, such as Selectfluor, can act as fluorine atom transfer agents to carbon-centered radicals has led to a resurgence in radical fluorination. wikipedia.orgnih.gov This has enabled the development of various methods for generating the radical intermediate, including decarboxylation, radical addition to alkenes, and C-H bond activation. wikipedia.org For instance, catalyst-free benzylic fluorination of aza-heterocycles can proceed through the formation of a charge-transfer complex with Selectfluor. nih.gov

Multi-step Convergent and Divergent Synthesis Pathways to the 3-Fluoronaphthalen-2-ol Moiety

Multi-step syntheses provide a versatile platform for constructing complex fluorinated naphthalene architectures, including this compound. These pathways can be designed in a convergent or divergent manner, allowing for the introduction of various substituents and the late-stage introduction of the fluorine atom.

The construction of the naphthalene core is a critical step in these multi-step syntheses. Several classic and modern organic reactions can be employed for this purpose.

Diels-Alder Reaction : This [4+2] cycloaddition is a powerful tool for forming six-membered rings and has been utilized in the synthesis of multisubstituted naphthalenes. rsc.orgrsc.org For example, 2-pyrones can react with aryne intermediates, generated from o-silylaryl triflates, to yield naphthalenes following a decarboxylative aromatization. rsc.orgrsc.org

Electrophilic Cyclization : Substituted naphthalenes and 2-naphthols can be prepared through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I2, and Br2. acs.orgnih.gov

Metal-Catalyzed Cyclizations : Transition metal-catalyzed reactions offer efficient routes to naphthalenes. For instance, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes can produce substituted naphthalenes. researchgate.net

Intramolecular Friedel-Crafts Alkylation : This reaction can be used to form fused polynuclear hydrocarbons, including naphthalene derivatives, from suitable precursors like 1-bromo-4-arylbutanes. researchgate.net

Other Cyclization Strategies : The reaction of phenyl radicals with 1,3-butadiene can form dihydronaphthalene, which can then be aromatized. acs.org Additionally, a nitrogen-to-carbon transmutation of isoquinolines using a phosphonium ylide provides a novel route to substituted naphthalenes. nih.gov

Table 2: Cyclization Reactions for Naphthalene Core Synthesis

| Reaction Type | Reactants | Key Features | Reference |

| Diels-Alder | 2-Pyrones and Arynes | [4+2] cycloaddition followed by decarboxylative aromatization | rsc.orgrsc.org |

| Electrophilic Cyclization | Arene-containing Propargylic Alcohols | 6-endo-dig cyclization | acs.orgnih.gov |

| Intramolecular Friedel-Crafts | 1-Bromo-4-arylbutanes | Formation of fused rings | researchgate.net |

| Nitrogen-to-Carbon Transmutation | Isoquinolines and Phosphonium Ylide | Ring opening, 6π-electrocyclization, and elimination | nih.gov |

In many synthetic routes, the initial cyclization product is a partially saturated or oxygenated naphthalene precursor, which then needs to be converted to the final aromatic system.

Dehydrogenation : Dihydronaphthalenes, often formed from cyclization reactions, can be readily aromatized using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). doi.org

Dehydration : Acid-catalyzed dehydration of precursor molecules can lead to the formation of the naphthalene ring system. researchgate.net

Spontaneous Aromatization : In some cases, the intermediate formed after cyclization may spontaneously aromatize. For instance, the enzymatic hydroxylation of naphthalene can proceed through a naphthalene 1,2-oxide intermediate, which then rearranges to naphthols. researchgate.netnih.gov The atmospheric oxidation of naphthalene also leads to various oxygenated products. researchgate.netcopernicus.org

Regioselective Introduction of Fluorine and Hydroxyl Substituents onto Pre-formed Naphthalene Rings

Achieving the specific 3-fluoro-2-hydroxy substitution pattern on a pre-formed naphthalene ring is a significant synthetic challenge due to the inherent reactivity patterns of the naphthalene core. Direct fluorination and hydroxylation often require strategic use of directing groups or specialized reagents to overcome the preference for substitution at the α-position (C1, C4, C5, C8).

One effective strategy involves the electrophilic cyclization of carefully designed precursors. For instance, the 6-endo-dig electrophilic cyclization of 1-aryl-3-alkyn-2-ones can produce 3-halo-2-naphthols with high regioselectivity and in excellent yields under mild conditions. nih.gov While this method is demonstrated for iodo- and other halo-naphthols, the underlying principle of constructing the substituted ring system provides a pathway to control the position of the halogen and hydroxyl groups. The resulting halogenated naphthols can then potentially be converted to their fluoro-analogs. nih.gov

Another approach is the dearomative syn-dihydroxylation of naphthalene derivatives. Using a biomimetic iron catalyst, it is possible to introduce hydroxyl groups across one of the double bonds of the naphthalene ring system. acs.orgnih.gov This process can be highly regioselective, with the reaction occurring on the non-functionalized ring of substituted naphthalenes. acs.org Subsequent manipulation of the resulting diol and the aromatic ring could lead to the desired this compound structure.

The table below summarizes key regioselective approaches applicable to the synthesis of substituted naphthols.

| Methodology | Precursor Type | Key Reagents | Product Type | Regioselectivity | Reference |

| Electrophilic Cyclization | 1-Aryl-3-alkyn-2-ones | ICl, I₂, Br₂, NBS | 3-Halo-2-naphthols | High for 3-halo, 2-ol pattern | nih.gov |

| Dearomative Dihydroxylation | Substituted Naphthalenes | Biomimetic Iron Catalyst, H₂O₂ | Tetrahydroxylated Naphthalenes | High for the non-functionalized ring | acs.orgnih.gov |

| Oxidative Arylation of Fluorophenols | Fluorophenols | Hypervalent Iodine | Arylated Quinones | Controlled by fluorine position | nih.gov |

This table illustrates methodologies that control the regioselective introduction of hydroxyl and halogen groups, which are foundational for synthesizing specific isomers like this compound.

Selective Functionalization of Existing Substituents

An alternative to direct C-H functionalization is the modification of existing substituents on a pre-functionalized naphthalene ring. This approach leverages well-established transformations to install the required fluorine and hydroxyl groups at the desired positions. For example, a naphthalene core bearing amino and bromo groups at the C3 and C2 positions, respectively, could serve as a versatile intermediate.

Key transformations in this context include:

Sandmeyer Reaction: An amino group can be converted into a variety of functional groups via a diazonium salt intermediate. For the synthesis of this compound, a 3-aminonaphthalen-2-ol precursor could undergo diazotization followed by treatment with a fluoride source (e.g., HBF₄, Balz-Schiemann reaction) to introduce the fluorine atom at C3.

Buchwald-Hartwig or Ullmann-type Couplings: A halogen substituent, such as bromine at C2, can be converted to a hydroxyl group. This can be achieved through palladium- or copper-catalyzed coupling reactions with a hydroxide source or a suitable oxygen-containing coupling partner, followed by deprotection.

Nucleophilic Aromatic Substitution (SNAr): If the naphthalene ring is sufficiently activated with electron-withdrawing groups, a leaving group (like a halogen or a nitro group) can be displaced by a fluoride or hydroxide nucleophile.

These methods provide a powerful toolkit for chemists, allowing for the strategic conversion of readily available substituted naphthalenes into more complex and specifically functionalized targets.

Asymmetric Synthesis Considerations in this compound and Chiral Fluorinated Naphthalene Derivatives

While this compound is an achiral molecule, the principles of asymmetric synthesis are highly relevant in the broader context of fluorinated naphthalene derivatives. Chirality in these systems often arises from atropisomerism, where restricted rotation around a single bond (e.g., a C-C bond connecting the naphthalene core to a bulky substituent or another aryl ring) creates stable, non-superimposable enantiomers. mdpi.com The synthesis of such axially chiral molecules is a significant challenge, requiring precise control over stereochemistry. researchgate.net

Enantioselective Introduction of Chirality

The enantioselective synthesis of axially chiral naphthalenes has been achieved through various catalytic methods. These strategies aim to construct the chiral axis with a high degree of enantiomeric excess (ee).

One notable approach involves a Nickel(II)-catalyzed Diels-Alder reaction of isobenzofurans with α,β-unsaturated N-acyl pyrazoles, followed by a dehydrative aromatization. researchgate.netchemistryviews.org This sequence has been used to synthesize triaxially chiral polysubstituted naphthalenes with excellent enantioselectivities. researchgate.netchemistryviews.org Another powerful method is the Rhodium-catalyzed [2+2+2] cycloaddition of 1-alkynyl-8-arylnaphthalenes with 1,6-diynes, which yields axially chiral 1,8-diarylnaphthalenes with outstanding yields and enantioselectivity. acs.org

The table below highlights selected catalytic systems for the enantioselective synthesis of chiral naphthalene derivatives.

| Reaction Type | Catalyst System | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Diels-Alder / Aromatization | Ni(II) with Chiral Ligand | 1,3-Biarylisobenzofurans & N-acyl pyrazoles | Triaxially Chiral Naphthalenes | Up to 94% | researchgate.net |

| [2+2+2] Cycloaddition | Rhodium with Chiral BINAP derivative | 1-Alkynyl-8-arylnaphthalenes & 1,6-Diynes | Axially Chiral 1,8-Diarylnaphthalenes | Up to >99% | acs.org |

| Oxidative Homo-coupling | Fe(ClO₄)₂ with BQCN Ligand | 2-Naphthols | (S)-BINOL Derivatives | Up to 81% | mdpi.com |

| Oxidative Coupling | Vanadium/Schiff Base Complex | 2-Naphthols | (R)- and (S)-BINOL | Up to 91% | mdpi.com |

This table presents examples of modern catalytic methods used to achieve high enantioselectivity in the synthesis of axially chiral naphthalene-based compounds.

Diastereoselective Synthesis Strategies

In molecules with multiple stereogenic elements (centers or axes), diastereoselective synthesis becomes crucial. The goal is to control the reaction to favor the formation of one diastereomer over all others.

In the synthesis of triaxially chiral naphthalenes via the Ni(II)-catalyzed Diels-Alder reaction, not only high enantioselectivity but also high diastereoselectivities (up to 15:1 dr) were achieved. researchgate.net This indicates that the chiral catalyst effectively controls the facial selectivity of the cycloaddition, dictating the relative orientation of the newly formed stereocenters which, after aromatization, translate into the configuration of the multiple chiral axes.

Another relevant strategy is the diastereoselective dihydroxylation of the naphthalene core. The biomimetic iron-catalyzed syn-dihydroxylation of naphthalenes proceeds with a defined stereochemical outcome, adding two hydroxyl groups to the same face of the ring system. acs.orgnih.gov When applied to an already chiral or substituted naphthalene, this reaction can lead to the formation of specific diastereomers, as the catalyst and existing structural features guide the approach of the oxidizing agent.

Green Chemistry Principles and Sustainable Approaches in Fluoronaphthol Synthesis

Applying green chemistry principles to the synthesis of this compound and other fluorinated aromatics is essential for minimizing environmental impact. nih.govnih.gov This involves a holistic approach to the entire synthetic process, from the choice of starting materials to the final purification steps. nih.gov

Key green chemistry strategies applicable to fluoronaphthol synthesis include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents (e.g., chlorinated hydrocarbons) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a primary goal. mdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods (e.g., transition metal catalysis, organocatalysis, biocatalysis) is preferable to using stoichiometric amounts of reagents. Catalysts reduce waste by being effective in small quantities and allowing for reactions with higher atom economy.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.com

Waste Reduction: Designing synthetic routes that are "atom economical"—meaning they maximize the incorporation of atoms from the starting materials into the final product—is a core principle. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, are highly effective at reducing waste from intermediate workups and purifications. nih.gov

Use of Safer Reagents: A significant challenge in fluorination chemistry is the hazardous nature of many fluorinating agents. Research into developing safer, more manageable sources of fluorine is a key area of green chemistry. Similarly, using air as a terminal oxidant, where possible, represents an ideal green approach. rsc.org Recently, a green synthetic process for producing sulfonyl fluorides from thiols using safe and low-cost reagents has been developed, highlighting the trend towards safer fluorinating chemistries. eurekalert.org

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable, safer, and economically viable.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoronaphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-fluoronaphthalen-2-ol, a combination of 1H, 19F, and 13C NMR, complemented by multi-dimensional techniques, would provide a complete picture of its molecular architecture.

Detailed ¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the single hydroxyl proton. The electron-donating hydroxyl group (-OH) and the electronegative fluorine (-F) atom significantly influence the chemical shifts of the protons on the naphthalene (B1677914) ring. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The aromatic region would feature six signals. The proton at the C1 position, being ortho to the hydroxyl group, is expected to be shielded and appear at a relatively upfield position. The proton at the C4 position is ortho to the fluorine atom and will exhibit coupling to it. The remaining four protons on the second ring (H5, H6, H7, H8) will resemble a pattern typical of a 2-substituted naphthalene, with H8 often being the most deshielded due to the peri effect.

Spin-spin coupling between adjacent protons (³JHH) typically ranges from 7 to 9 Hz for ortho coupling and 1 to 3 Hz for meta coupling. Crucially, the fluorine atom will introduce additional couplings (JHF). The ortho coupling (³JHF) between F3 and H4 is expected to be in the range of 8-10 Hz, while the meta coupling (⁴JHF) to H1 would be smaller, around 4-6 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| OH | Variable | Broad Singlet (br s) | - |

| H1 | ~7.1-7.3 | Doublet of doublets (dd) | ³J(H1-H?) ≈ 8.0, ⁴J(H1-F3) ≈ 5.0 |

| H4 | ~7.2-7.4 | Doublet (d) | ³J(H4-F3) ≈ 9.0 |

| H5 | ~7.7-7.9 | Doublet (d) | ³J(H5-H6) ≈ 8.5 |

| H6 | ~7.3-7.5 | Triplet or ddd | ³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.5 |

| H7 | ~7.4-7.6 | Triplet or ddd | ³J(H7-H6) ≈ 7.5, ³J(H7-H8) ≈ 8.0 |

Note: Predicted values are based on data from 2-naphthol (B1666908) and fluoronaphthalene derivatives and may vary with solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis and Stereospecific Couplings

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range researchgate.netwikipedia.org. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For fluoroaromatic compounds, the chemical shift typically falls within the range of -100 to -200 ppm researchgate.net. The specific shift is sensitive to the electronic environment; the presence of the electron-donating hydroxyl group would influence the exact position of the signal.

The ¹⁹F signal would be split by couplings to nearby protons. The proton-coupled ¹⁹F spectrum would show a doublet of doublets (or a more complex multiplet) due to coupling with H4 (ortho, ³JHF) and H1 (meta, ⁴JHF). Running a proton-decoupled ¹⁹F NMR experiment would result in a sharp singlet, confirming the presence of a single, unique fluorine environment nih.gov.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Fluorine Coupling Effects

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals for the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the substituents, with the carbon bearing the hydroxyl group (C2) and the carbon bearing the fluorine atom (C3) being most affected. The C2 carbon is expected to be significantly deshielded (shifted downfield) due to the attached oxygen atom, likely appearing in the 150-160 ppm range.

A key feature of the ¹³C NMR spectrum will be the carbon-fluorine (C-F) couplings. The signal for C3 will appear as a large doublet due to the direct one-bond coupling (¹JCF), which is typically in the range of 240-280 Hz for aromatic compounds wikipedia.org. The adjacent carbons, C2 and C4, will show smaller two-bond couplings (²JCF), and even carbons further away may exhibit three-bond (³JCF) couplings, providing valuable information for signal assignment. Carbons without attached protons (quaternary carbons like C2, C3, C4a, and C8a) are expected to show weaker signals youtube.com.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C1 | ~110-120 | ³JCF ≈ 3-5 |

| C2 | ~150-155 | ²JCF ≈ 15-20 |

| C3 | ~155-160 (doublet) | ¹JCF ≈ 240-260 |

| C4 | ~115-125 | ²JCF ≈ 20-25 |

| C4a | ~128-132 | ³JCF ≈ 5-8 |

| C5 | ~128-130 | - |

| C6 | ~124-126 | - |

| C7 | ~126-128 | - |

| C8 | ~122-124 | - |

Note: Predicted values are based on general ranges for substituted naphthalenes and known C-F coupling effects. Quaternary carbon signals are expected to be of lower intensity.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of coupled protons, such as H5-H6, H6-H7, and H7-H8, confirming their connectivity within the unsubstituted ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation): This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon resonances.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Naphthol and Fluorine Group

The vibrational spectrum of this compound would be dominated by modes arising from the naphthalene core, the hydroxyl group, and the carbon-fluorine bond.

Hydroxyl Group (-OH): A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration. Its broadness is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) group would likely appear as a strong band in the IR spectrum in the 1200-1260 cm⁻¹ region.

Naphthalene Ring: The aromatic C-H stretching vibrations are expected to produce multiple weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of characteristic bands in the 1450-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, would appear in the 750-900 cm⁻¹ range, and their pattern can be indicative of the substitution pattern on the aromatic ring.

Fluorine Group (C-F): The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. For fluoroaromatic compounds, this band is often very intense and can sometimes overlap with other vibrations, but it serves as a key diagnostic feature. In the Raman spectrum, this mode may be weaker.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aromatic C=C Stretch | 1450-1650 | Medium to Strong | Strong |

| C-O Stretch | 1200-1260 | Strong | Medium |

| C-F Stretch | 1100-1250 | Strong | Medium to Weak |

Analysis of Hydrogen Bonding Networks

The presence of a hydroxyl group and a fluorine atom on the naphthalene scaffold of this compound suggests the potential for the formation of intricate hydrogen bonding networks, both in the solid state and in solution. These non-covalent interactions play a crucial role in determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

In the condensed phase, this compound molecules are expected to engage in strong intermolecular hydrogen bonding of the O-H···O type. The hydroxyl group of one molecule can act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, leading to the formation of chains or more complex supramolecular assemblies.

The fluorine substituent introduces the possibility of weaker intermolecular O-H···F hydrogen bonds . The viability of the fluorine atom as a hydrogen bond acceptor is a subject of ongoing research and depends on the electronic environment. In the case of this compound, the electronegativity of the fluorine atom could allow it to participate in such interactions, further stabilizing the crystal lattice or solvated structures.

Intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom (O-H···F) is also a possibility. The formation of such a five-membered ring would depend on the conformational flexibility of the bond between the naphthalene ring and the hydroxyl group and the energetic favorability of this interaction compared to intermolecular bonding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to probe for the presence of such intramolecular interactions in solution. nih.gov

The analysis of these hydrogen bonding networks can be accomplished through various spectroscopic techniques. In the solid state, X-ray crystallography would provide definitive information on the intermolecular interactions. In solution, techniques like FT-IR and NMR spectroscopy can be used to study the hydrogen bonding dynamics. For instance, in an FT-IR spectrum, the O-H stretching frequency is sensitive to its hydrogen-bonding environment. A broad absorption band at lower wavenumbers would indicate strong intermolecular hydrogen bonding, while a sharper peak at higher wavenumbers would suggest a free or weakly interacting hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion Characterization and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular formula and the elucidation of the fragmentation pathways of a molecule. For this compound (C₁₀H₇FO), HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

Precise Molecular Ion Characterization:

The expected monoisotopic mass of the [M]⁺˙ or [M+H]⁺ ion of this compound can be calculated with high precision. This experimental value, when compared to the theoretical mass, can confirm the elemental formula.

| Ion | Theoretical m/z |

| [C₁₀H₇FO]⁺˙ | 162.0481 |

| [C₁₀H₈FO]⁺ | 163.0559 |

This table is interactive. You can sort and filter the data.

Fragmentation Pathway Elucidation:

Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Based on the structure, the following fragmentation pathways can be postulated:

Loss of CO: A common fragmentation pathway for phenols is the loss of a carbon monoxide molecule, which would result in a fragment ion with the formula [C₉H₇F]⁺˙.

Loss of CHO: The loss of a formyl radical is another possible fragmentation, leading to a [C₉H₆F]⁺ ion.

Loss of F: Cleavage of the C-F bond could lead to the loss of a fluorine radical, resulting in a [C₁₀H₇O]⁺ fragment.

Naphthalene core fragmentation: At higher collision energies, the stable naphthalene ring system itself may fragment, leading to smaller aromatic cations.

Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these pathways by isolating the molecular ion and inducing its fragmentation to observe the resulting daughter ions. The accurate mass measurement of these fragment ions would further corroborate the proposed fragmentation mechanisms.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Should single crystals of this compound be obtained, this technique would provide a wealth of structural information.

A successful crystallographic analysis would yield:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state.

Intermolecular interactions: A detailed map of the hydrogen bonding network, including O-H···O and potential O-H···F interactions, as well as other non-covalent interactions like π-π stacking between the naphthalene rings.

As of the latest literature search, a crystal structure for this compound has not been reported in publicly accessible databases. Therefore, a definitive analysis of its solid-state structure is not currently possible.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to study chiral molecules. Chirality arises in molecules that are non-superimposable on their mirror images, a property that typically stems from the presence of a stereocenter. libretexts.org

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the naphthalene ring and passes through the fluorine, hydroxyl, and their attached carbon atoms. Due to this symmetry, the molecule is superimposable on its mirror image.

Consequently, this compound does not exist as a pair of enantiomers. Therefore, the concepts of enantiomeric purity and absolute configuration are not applicable to this compound. Chiroptical techniques like ECD would not yield a signal for this compound, as it does not exhibit differential absorption of left and right circularly polarized light.

Reaction Mechanisms and Reactivity Studies of 3 Fluoronaphthalen 2 Ol

Electrophilic Aromatic Substitution (EAS) Reactions on the Fluoronaphthalene Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-fluoronaphthalen-2-ol ring is governed by the combined directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The hydroxyl group is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, yet it also acts as an ortho-, para-director through resonance. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

In the case of this compound, the powerful activating effect of the hydroxyl group at the C-2 position dominates, directing incoming electrophiles primarily to the ortho and para positions. The most favored position for electrophilic attack is the C-1 position, which is ortho to the hydroxyl group and meta to the fluorine. This position benefits from the strong activation by the hydroxyl group, leading to a more stabilized carbocation intermediate where the aromaticity of the adjacent ring is preserved. stackexchange.comstackexchange.com The second most likely position is C-4, which is also ortho to the hydroxyl group. However, substitution at C-4 is sterically hindered by the adjacent fluorine atom. The directing effects are summarized in the table below.

| Position | Influence of -OH (at C-2) | Influence of -F (at C-3) | Overall Predicted Reactivity |

| 1 | Activating (ortho) | Deactivating (meta) | Highly Favored |

| 4 | Activating (ortho) | Deactivating (ortho) | Less Favored (Steric Hindrance) |

| 5, 7 | Weakly Activating | Weakly Deactivating | Possible under forcing conditions |

| 6, 8 | Weakly Activating | Weakly Deactivating | Possible under forcing conditions |

This table provides a qualitative prediction of reactivity based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) on the this compound scaffold is generally challenging. The typical SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. youtube.commasterorganicchemistry.com In this compound, the hydroxyl group is electron-donating, which deactivates the ring towards nucleophilic attack.

However, NAS could potentially occur under specific conditions:

Displacement of Fluorine: For the fluorine atom to act as a leaving group, the reaction would likely require a very strong nucleophile and harsh reaction conditions. The electron-donating hydroxyl group at the adjacent position would disfavor the formation of the necessary anionic intermediate. youtube.com

Modification of the Hydroxyl Group: The hydroxyl group could be converted into a better leaving group, such as a tosylate or triflate. This would make the C-2 position susceptible to nucleophilic attack.

| Nucleophile | Potential Leaving Group | Reaction Conditions | Expected Product |

| RO⁻, R₂N⁻ | -F | High temperature, strong base | 3-alkoxy- or 3-amino-naphthalen-2-ol |

| Nu⁻ | -OTs, -OTf (from -OH) | Milder conditions | 2-substituted-3-fluoronaphthalene |

This table outlines hypothetical NAS reactions and the necessary modifications to the substrate.

Radical Reaction Pathways and Intermediates

Free-radical reactions on this compound, such as radical halogenation, would proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgucla.eduyoutube.com The regioselectivity of hydrogen abstraction during the propagation step is determined by the stability of the resulting radical intermediate. In the case of this compound, abstraction of a hydrogen atom from the aromatic ring would lead to the formation of a naphthyl radical. The stability of these radicals is influenced by resonance delocalization.

The most likely positions for radical attack are those that lead to the most stable radical intermediates. Benzylic-type positions on the naphthalene (B1677914) ring are generally favored. wikipedia.org The presence of the hydroxyl and fluoro groups would also influence the electron density and bond dissociation energies of the C-H bonds.

| Reaction Type | Initiator | Probable Site of Attack | Intermediate |

| Radical Bromination | NBS, light/heat | C-1, C-4 | Naphthyl radical |

| Radical Chlorination | Cl₂, light/heat | Less selective, mixture of products | Naphthyl radical |

This table summarizes potential radical reactions and the key intermediates involved.

Oxidative and Reductive Transformations of this compound

The naphthalene ring system of this compound can undergo both oxidative and reductive transformations, targeting either the aromatic core or the hydroxyl group.

Oxidation: Naphthols are susceptible to oxidation, which can lead to the formation of quinones. The oxidation of this compound would likely yield a derivative of 1,2-naphthoquinone (B1664529) or 1,4-naphthoquinone, depending on the oxidant and reaction conditions. Oxidation initiated by hydroxyl radicals, for instance, proceeds through the addition of the radical to the aromatic ring. researchgate.netresearchgate.net

Reduction: The aromatic naphthalene core can be reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This process typically requires more forcing conditions than the reduction of a simple benzene (B151609) ring. The reduction can lead to the formation of fluorinated tetralone or decalin derivatives.

| Transformation | Reagent | Potential Product(s) |

| Oxidation | Fremy's salt, O₂ | 3-Fluoro-1,2-naphthoquinone |

| Oxidation | Chromic acid | Ring-opened products |

| Reduction | H₂, Pd/C | 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

| Reduction | Na, liquid NH₃ (Birch) | Dihydro-naphthalene derivatives |

This table provides an overview of possible oxidative and reductive transformations.

Mechanistic Investigations of Functional Group Interconversions on the Naphthalene Scaffold

Reactivity of the Hydroxyl Group (e.g., protonation, deprotonation)

The hydroxyl group of this compound is a key site of reactivity.

Protonation: In the presence of strong acids, the hydroxyl group can be protonated to form an oxonium ion. Furthermore, the electron-rich naphthalene ring can undergo protonation. Studies on dihydroxynaphthalenes have shown that protonation often occurs at a carbon atom, leading to a cationic species. For 2-naphthol (B1666908) derivatives, protonation at the C-1 or C-4 position is plausible. d-nb.info

Deprotonation: The hydroxyl group is acidic and can be deprotonated by a base to form a naphthoxide ion. The acidity of the hydroxyl group in this compound is expected to be higher (lower pKa) than that of 2-naphthol due to the electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the resulting phenoxide anion.

| Compound | pKa (approximate) |

| 2-Naphthol | 9.5 |

| This compound | < 9.5 (estimated) |

This table compares the acidity of 2-naphthol with an estimated value for its fluorinated analog.

Influence of Fluorine on Aromatic Ring Activation/Deactivation

The fluorine atom at the C-3 position has a dual electronic effect on the naphthalene ring.

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. nih.govnih.gov This effect decreases with distance.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| -OH (at C-2) | -I (weak) | +R (strong) | Activating, ortho-, para-directing |

| -F (at C-3) | -I (strong) | +R (weak) | Deactivating, ortho-, para-directing |

This table summarizes the electronic effects of the substituents on the naphthalene ring.

Hydroboration-Oxidation Mechanisms Applied to Fluorinated Naphthalene Precursors

The hydroboration-oxidation reaction is a two-step organic chemical process that converts an alkene into an alcohol. This reaction is highly valued for its specific regioselectivity and stereoselectivity. The process involves the addition of a borane (B79455) (such as BH₃) across the double bond of an alkene, followed by oxidation, typically with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.com

The mechanism proceeds in a concerted fashion where the C-H and C-B bonds form simultaneously. libretexts.org A key feature of hydroboration-oxidation is its "anti-Markovnikov" regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the original double bond. masterorganicchemistry.comyoutube.com This outcome is attributed to both electronic and steric factors. Boron, being less electronegative than hydrogen, carries a partial positive charge and adds to the less sterically hindered carbon atom of the alkene. The hydrogen, with its partial negative charge, then adds to the more substituted carbon. youtube.com

Another defining characteristic is the syn-stereoselectivity of the addition. The boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org The subsequent oxidation step, which replaces the carbon-boron bond with a carbon-oxygen bond, occurs with complete retention of stereochemistry. masterorganicchemistry.com

When applied to fluorinated naphthalene precursors, such as a hypothetical fluoro-substituted vinylnaphthalene, these principles remain central. The presence of a fluorine atom can influence the regioselectivity due to its strong electron-withdrawing inductive effect. For instance, in the hydroboration of fluoroolefins, the regioselectivity does not depend solely on electronic effects, but this transformation provides a pathway to α-fluorinated alcohols. nih.gov The bulky naphthalene ring would further direct the borane to the less sterically hindered position. The reaction would proceed via a four-membered ring transition state, leading to the syn-addition of the B-H bond across the double bond. Subsequent oxidation would yield the corresponding alcohol with predictable stereochemistry.

| Reaction Step | Description | Key Features |

| Hydroboration | Addition of borane (BH₃) across the alkene double bond. | Concerted mechanism; Anti-Markovnikov regioselectivity; Syn-addition stereochemistry. masterorganicchemistry.comlibretexts.orgyoutube.com |

| Oxidation | Treatment of the organoborane intermediate with an oxidizing agent (e.g., H₂O₂, NaOH). | Replacement of the C-B bond with a C-OH bond; Retention of stereochemistry. masterorganicchemistry.com |

Elimination Reactions (E1, E2) and their Regio- and Stereochemical Control in Naphthalene Derivatives

Elimination reactions, which form double bonds by removing two substituents from a molecule, are categorized primarily as E1 (unimolecular) and E2 (bimolecular) mechanisms. The regioselectivity (where the double bond forms) and stereoselectivity (the spatial arrangement of the resulting alkene) are critical aspects of these reactions. youtube.com

The E2 mechanism is a one-step, concerted process where a base removes a proton while a leaving group departs simultaneously. dalalinstitute.com This mechanism requires a specific anti-periplanar alignment of the proton and the leaving group for the orbitals to overlap correctly, which dictates the stereochemical outcome. khanacademy.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation by a base. youtube.com

Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. dalalinstitute.com However, under certain conditions, such as the use of a sterically hindered base or the presence of a poor leaving group, the Hofmann product (the less substituted alkene) is favored. dalalinstitute.com

In naphthalene derivatives, the rigid, planar structure of the fused rings significantly constrains the possible conformations. For an E2 reaction to occur in a substituted dihydronaphthalene precursor, the hydrogen to be eliminated and the leaving group must be able to achieve the required anti-periplanar geometry. This conformational rigidity can exert strong stereochemical control over the reaction. E1 reactions in naphthalene derivatives would proceed through a naphthenic carbocation, with the stability of this intermediate influencing the reaction rate and potential rearrangements. The regioselectivity would depend on the available β-hydrogens, with the formation of the double bond that extends conjugation with the aromatic system being highly favored.

| Mechanism | Kinetics | Key Requirement | Regioselectivity | Stereochemistry |

| E2 | Bimolecular (Rate = k[substrate][base]) dalalinstitute.com | Anti-periplanar geometry khanacademy.org | Zaitsev or Hofmann dalalinstitute.com | Stereospecific khanacademy.org |

| E1 | Unimolecular (Rate = k[substrate]) | Carbocation formation | Zaitsev (generally) | Stereoselective for E-isomer youtube.com |

Catalytic Reactions Involving this compound or its Derivatives (e.g., Metal-Catalyzed Cross-Coupling, Cycloaromatization)

Catalytic reactions are essential for the functionalization of aromatic compounds like this compound. The hydroxyl (-OH) and fluoro (-F) groups on the naphthalene ring can direct and activate the molecule for various transformations.

Metal-Catalyzed Cross-Coupling: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In derivatives of this compound, the hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf), to participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Palladium, nickel, and copper catalysts are commonly employed. The fluorine atom's electronic properties can influence the reactivity of the C-X bond (where X is the leaving group) during the oxidative addition step of the catalytic cycle.

Cycloaromatization and Annulation: Naphthalene derivatives can be synthesized and further functionalized through catalytic cycloaromatization or benzannulation reactions. For instance, polysubstituted naphthalenes can be prepared through the acid-catalyzed coupling of alkynes and aldehydes. semanticscholar.org Transition-metal-free strategies using reagents like boron trifluoride diethyl etherate have also been developed to create naphthalene derivatives from methyl enol ethers and alkynes. researchgate.net

Chalcogenylation: The direct introduction of sulfur or selenium moieties onto the naphthalene core can be achieved catalytically. For example, an efficient method for the C1 chalcogenylation of 2-naphthols and 2-naphthylamines uses a combination of iron(III) chloride (FeCl₃) and potassium iodide (KI). d-nb.info In this system, it is proposed that Fe(III) and KI react to form iodine (I₂), which then catalyzes the reaction. d-nb.info Applying this to this compound would likely result in selective chalcogenylation at the C1 position, ortho to the hydroxyl group.

| Catalytic Reaction | Catalyst/Reagent | Substrate | Product |

| Chalcogenylation | FeCl₃ / KI d-nb.info | 2-Naphthols | C1-Sulfenylated/Selenylated Naphthols d-nb.info |

| Benzannulation | BF₃⋅Et₂O researchgate.net | Methyl Enol Ethers + Alkynes | Polysubstituted Naphthalenes researchgate.net |

| Alkyne-Aldehyde Coupling | HNTf₂ semanticscholar.org | Alkynes + Aldehydes | Polysubstituted Naphthalenes semanticscholar.org |

Acid-Catalyzed Reactions and Stabilization of Cationic Intermediates

The naphthol moiety in this compound makes it susceptible to various acid-catalyzed reactions. The hydroxyl group can be protonated by an acid, converting it into a good leaving group (H₂O) and facilitating reactions such as dehydration or condensation.

A common acid-catalyzed reaction involving 2-naphthol derivatives is the synthesis of naphthopyrans. This often occurs through a one-pot, three-component reaction of a 2-naphthol, an aldehyde, and a source of active methylene (B1212753) like malononitrile. scispace.com Catalysts for this transformation include methanesulfonic acid, tetra-butyl ammonium (B1175870) bromide (TBABr), and diazabicyclo[2.2.2]octane (DABCO). scispace.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 2-naphthol to the resulting electron-deficient alkene. Subsequent cyclization and dehydration under acidic conditions yield the final naphthopyran product. scispace.com

C-F Bond Activation and Defluorination Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage, or activation, a significant chemical challenge. nih.govmdpi.com The development of methods for C-F bond activation is crucial for synthesizing partially fluorinated compounds from readily available polyfluorinated feedstocks and for the degradation of persistent organofluorine pollutants. the-innovation.orgdigitellinc.com

Several strategies have emerged for C-F bond activation:

Enzymatic Defluorination: Some microorganisms possess fluoroacetate (B1212596) dehalogenases, enzymes capable of hydrolyzing the C-F bond under mild physiological conditions. nih.gov These enzymes use a halide pocket with precisely positioned hydrogen bonds to stabilize the leaving fluoride (B91410) ion, facilitating nucleophilic attack on the carbon atom. nih.gov

Photocatalytic Defluorination: Visible light photoredox catalysis provides a powerful method for C-F bond cleavage under mild conditions. mdpi.com This approach often involves single electron transfer (SET) to the fluorinated substrate, generating a radical anion. This intermediate can then fragment, cleaving the C-F bond to form a carbon-centered radical, which can be trapped for subsequent reactions. mdpi.comthe-innovation.org

Transition Metal-Catalyzed Activation: Transition metals, particularly nickel and rhodium, can activate C-F bonds through oxidative addition. nih.gov For example, N-heterocyclic carbene (NHC)-nickel complexes can catalyze the selective defluoroborylation of polyfluoroarenes, converting a C-F bond into a C-B bond. nih.gov

For this compound, C-F bond activation would allow for the introduction of other functional groups at the 3-position. This could be achieved using photoredox catalysis to generate a naphthyl radical intermediate or by employing a suitable transition metal catalyst to facilitate a cross-coupling reaction directly at the C-F bond. Such studies are at the forefront of synthetic organic chemistry, aiming to expand the utility of organofluorine compounds.

Derivatization and Chemical Modification Studies of 3 Fluoronaphthalen 2 Ol

Strategies for the Introduction of Diverse Functional Groups

The introduction of various functional groups onto the 3-fluoronaphthalen-2-ol scaffold is primarily centered around the reactivity of its hydroxyl group. Common strategies involve reactions such as esterification, etherification, silylation, acylation, and alkylation. These reactions allow for the attachment of a wide array of chemical moieties, thereby tuning the molecule's steric and electronic properties. For instance, Friedel–Crafts alkylation reactions can be employed to introduce alkyl groups onto the naphthalene (B1677914) ring, a reaction catalyzed by Lewis acids like tin(IV) bromide researchgate.net. The choice of derivatization strategy is dictated by the desired properties of the final product and its intended application.

Esterification and Etherification of the Hydroxyl Group

Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The resulting esters can exhibit altered biological activities and physicochemical properties compared to the parent compound.

Etherification: The formation of an ether linkage at the hydroxyl position is another important modification. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic method for forming ethers. More contemporary methods may utilize catalysts to facilitate the reaction under milder conditions. For example, iron(III) triflate has been used as a catalyst for the dehydrative etherification of alcohols nih.gov. Etherification can significantly impact the lipophilicity and metabolic stability of the molecule.

Table 1: Comparison of Esterification and Etherification Reactions

| Reaction | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Esterification | Carboxylic acid, acid chloride, or anhydride (B1165640) | Acid (e.g., H₂SO₄) or Base | Reversible with carboxylic acids; often requires activation of the carboxylic acid. |

| Etherification | Alkyl halide, alcohol | Base (for Williamson) or Lewis/Brønsted acid | Forms a stable C-O-C bond; can be used to introduce a variety of alkyl or aryl groups. |

Silylation Approaches for Hydroxyl Protection and Functionalization

Silylation is a widely used technique to protect the hydroxyl group of alcohols and phenols like this compound. ccspublishing.org.cn This process involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trialkylsilyl group such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) gcms.czmasterorganicchemistry.com. The resulting silyl ether is generally more volatile and less polar than the original alcohol. gcms.cz

Common silylating agents include silyl chlorides (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) and silyl amides (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the liberated acid. The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom; bulkier groups like TBDMS provide greater stability compared to TMS. ccspublishing.org.cn This allows for selective protection and deprotection in complex synthetic sequences. Silyl ethers can be readily cleaved under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Acylation and Alkylation Reactions

Acylation: This process involves the introduction of an acyl group (R-C=O) to the hydroxyl oxygen of this compound, forming an ester. This is a specific type of esterification. Acylating agents such as acetic anhydride or benzoyl chloride are commonly used in the presence of a base like pyridine (B92270) or triethylamine. Acylation can also occur on the naphthalene ring under Friedel-Crafts conditions, although this is less common for phenols due to the high reactivity of the hydroxyl group.

Alkylation: Alkylation introduces an alkyl group. At the hydroxyl group, this leads to the formation of an ether. On the naphthalene ring, C-alkylation can be achieved through Friedel-Crafts type reactions. For instance, the dehydrative alkylation of 2-naphthol (B1666908) derivatives with diarylmethanols can be promoted by catalysts like tin(IV) bromide. researchgate.net The choice between O-alkylation and C-alkylation can often be controlled by the reaction conditions, such as the choice of base and solvent.

Table 2: Common Reagents for Derivatization

| Derivatization | Reagent Class | Example Reagent | Functional Group Introduced |

|---|---|---|---|

| Silylation | Silyl Halides/Amides | Trimethylsilyl chloride (TMSCl), BSTFA | Trimethylsilyl (TMS) |

| Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride | Acetyl |

| Alkylation | Alkyl Halides | Methyl iodide | Methyl |

Derivatization for Enhanced Analytical Detection and Chromatographic Separation

Derivatization plays a critical role in the analysis of compounds like this compound by gas chromatography (GC) and mass spectrometry (MS). researchgate.net The primary goals are to increase volatility, improve thermal stability, and enhance detector response. gcms.czresearchgate.net

For a compound to be analyzed by GC, it must be volatile enough to be carried through the column by the carrier gas. researchgate.net The hydroxyl group of this compound can lead to hydrogen bonding, which decreases its volatility and can cause poor peak shape and adsorption on the GC column. gcms.cz

Silylation is a very common derivatization technique to address this issue. gcms.czsigmaaldrich.com By converting the polar -OH group to a nonpolar silyl ether, the volatility of the molecule is significantly increased, leading to sharper peaks and improved chromatographic separation. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Derivatization can also be used to improve the detection and selectivity of this compound in mass spectrometry. nih.gov The introduction of certain functional groups can lead to more characteristic fragmentation patterns, aiding in structural elucidation and quantification.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) salt, can significantly improve the signal intensity in electrospray ionization (ESI) mass spectrometry. Furthermore, the introduction of specific groups can shift the mass-to-charge ratio (m/z) of the analyte to a region of the spectrum with less background noise, thereby improving the signal-to-noise ratio.

In some cases, fluorogenic derivatizing agents like naphthalene-2,3-dicarboxaldehyde can be used to introduce a fluorescent tag, allowing for highly sensitive detection by fluorescence detectors in conjunction with chromatographic separation. nih.govnih.gov

Table 3: Analytical Derivatization Techniques

| Technique | Goal | Common Reagent | Result |

|---|---|---|---|

| Gas Chromatography (GC) | Increase Volatility | BSTFA | Formation of a volatile trimethylsilyl ether. |

| Mass Spectrometry (MS) | Enhance Ionization/Fragmentation | Reagents introducing charged groups | Improved signal intensity and characteristic fragmentation. |

| Fluorescence Detection | Introduce a Fluorophore | Naphthalene-2,3-dicarboxaldehyde | Highly sensitive detection. nih.govnih.gov |

Applications in High-Performance Thin Layer Chromatography (HPTLC)

There is no published research detailing the use of this compound as an analyte or a derivatizing agent in HPTLC methods.

Synthesis of Complex Conjugates and Probes Utilizing the this compound Moiety

No studies have been found that describe the use of the this compound moiety in the synthesis of more complex molecules, such as biological probes or conjugates.

Theoretical and Computational Chemistry of 3 Fluoronaphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure, Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-fluoronaphthalen-2-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable geometric configuration and electronic properties.

Density Functional Theory (DFT): This is a widely used method that calculates the electronic structure of a molecule based on its electron density. nih.gov Functionals such as B3LYP and wB97XD, combined with basis sets like cc-pVDZ or the 6-311++G(d,p), are commonly used to optimize molecular geometries and predict energetic properties. nih.govresearchgate.net For this compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. These calculations can also determine key energetic data, including the total energy, enthalpy of formation, and the energies of frontier molecular orbitals (HOMO and LUMO).

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. elsevierpure.com While computationally more demanding than DFT, they can offer higher accuracy for certain properties. elsevierpure.com For instance, an ab initio calculation could be used to refine the geometric parameters and electronic energies obtained from DFT, providing a benchmark for comparison. nih.gov The optimized geometry from these calculations is crucial as it represents the molecule at its lowest energy state, which is the starting point for further computational analysis like frequency calculations or reaction modeling. rowansci.com

Below is an example table illustrating the type of data that would be generated from DFT calculations for the optimized geometry of this compound.

Table 1: Exemplar Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-O | ~1.36 Å |

| Bond Length | C3-F | ~1.35 Å |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Angle | C1-C2-C3 | ~120° |

| Bond Angle | C2-C3-F | ~119° |

| Dihedral Angle | H-O-C2-C3 | ~0° or ~180° (syn/anti) |

Reaction Pathway Analysis and Transition State Modeling for Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states.

The oxidation of naphthalene (B1677914) by hydroxyl radicals, for example, has been studied theoretically to map out the OH-addition pathway. nih.gov A similar approach could be applied to this compound to understand its atmospheric degradation or metabolic pathways. Using DFT, one can calculate the energy profile of a proposed reaction. This involves locating the transition state (the maximum energy point along the reaction coordinate) and any intermediates (local minima). nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can then be determined.

Methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used in conjunction with the calculated energy profiles to estimate reaction rate constants. nih.gov Furthermore, advanced techniques like transition path sampling (TPS) can explore complex reaction dynamics without prior knowledge of the exact reaction coordinate, which is particularly useful for conformational changes or complex rearrangements. nih.govmanchester.ac.uk For transformations of this compound, such modeling could predict the regioselectivity of electrophilic substitution or the feasibility of specific synthetic routes.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Chemical Shifts: Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, is a common application of quantum chemistry. nih.gov DFT methods, such as B3LYP with the 6-31+G(d,p) basis set, have been shown to provide reliable predictions of ¹⁹F chemical shifts for fluorinated aromatic compounds, often with a mean absolute deviation of around 2 ppm. nih.gov Calculations can help assign specific fluorine resonances in multifluorinated molecules and provide insight into the electronic environment of the nucleus. nih.govrsc.org

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). rowansci.comwisc.edu The resulting vibrational modes can be visualized to aid in their assignment to specific molecular motions, such as C-F stretching, O-H bending, or aromatic ring deformations. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental data. nist.gov

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). sid.ir It calculates the energies of electronic transitions from the ground state to various excited states. ucmerced.edu These transition energies correspond to the wavelengths of maximum absorption (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band. sid.ir For this compound, TD-DFT could predict the π→π* transitions characteristic of the naphthalene chromophore and assess the influence of the fluorine and hydroxyl substituents on the absorption spectrum. High-resolution experimental spectra of similar molecules, like 2-fluoronaphthalene, serve as excellent benchmarks for validating these theoretical predictions. researchgate.net

Table 2: Example of Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Method | Predicted Value/Range | Assignment |

|---|---|---|---|

| ¹⁹F NMR Chemical Shift | DFT (B3LYP/6-31+G(d,p)) | -110 to -130 ppm (relative to CFCl₃) | Fluorine on aromatic ring |

| Vibrational Frequency (IR) | DFT (B3LYP/6-311++G(d,p)) | ~3600 cm⁻¹ (scaled) | O-H stretch |

| Vibrational Frequency (IR) | DFT (B3LYP/6-311++G(d,p)) | ~1250 cm⁻¹ (scaled) | C-F stretch |

| Electronic Transition (UV-Vis) | TD-DFT | ~280-330 nm | π→π* transitions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

Conformational Analysis: For this compound, a key flexible element is the hydroxyl group, which can rotate around the C-O bond. MD simulations can explore the conformational landscape of this rotation, determining the relative populations of different conformers (e.g., syn and anti) and the energy barriers for their interconversion. nih.gov This is crucial for understanding how the molecule's shape fluctuates in solution or when interacting with a biological target.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment. nih.govresearchgate.net By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study solvation effects and the formation of intermolecular bonds, such as hydrogen bonds between the hydroxyl group and water or between two molecules of this compound. ehu.es The analysis of radial distribution functions from the simulation can quantify the structure of the solvent around the solute. researchgate.net Such simulations have been used to investigate the microhydration of naphthalene, revealing the mobility of water molecules on the aromatic surface. nih.gov

Analysis of Fluorine's Inductive and Resonance Effects on Aromaticity and Electron Density Distribution

The fluorine substituent exerts a significant influence on the electronic properties of the naphthalene ring system through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is attached (C3) through the sigma bond. khanacademy.org This is a strong, distance-dependent effect that deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the naphthalene ring. This effect donates electron density, primarily to the ortho and para positions relative to the fluorine atom.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of this compound. These maps would show a negative potential (electron-rich) around the oxygen and fluorine atoms and a positive potential (electron-poor) around the hydroxyl hydrogen, providing a guide to the molecule's reactive sites for intermolecular interactions.

Advanced Applications and Material Science Prospects of 3 Fluoronaphthalen 2 Ol Derivatives

Integration into Functional Organic Materials

The fusion of a fluorine atom and a hydroxyl group onto the rigid, aromatic naphthalene (B1677914) core endows 3-fluoronaphthalen-2-ol with a unique combination of properties. These include tailored electronic energy levels, potential for hydrogen bonding, and modified intermolecular interactions. These features make its derivatives highly promising candidates for integration into a variety of functional organic materials.

The performance of organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is intrinsically linked to the electronic properties of the organic materials used. The introduction of fluorine into the molecular structure of these materials can significantly influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could serve as building blocks for emissive or charge-transporting materials. The high electronegativity of fluorine generally leads to a lowering of both HOMO and LUMO levels. rsc.org This can improve the injection of charge carriers from the electrodes and enhance the stability of the material against oxidation. Furthermore, the naphthalene core provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The hydroxyl group offers a site for further functionalization, allowing for the attachment of other functional moieties to tune the emission color and quantum efficiency. For instance, by incorporating this compound into a polymer backbone, it is possible to create light-emitting polymers with tailored electroluminescent properties. sigmaaldrich.commdpi.comrsc.orgresearchgate.netnih.gov

For Organic Photovoltaics (OPVs) , fluorination of both donor and acceptor materials has proven to be a successful strategy for enhancing power conversion efficiencies. researchgate.netnih.gov Incorporating this compound derivatives into donor-acceptor conjugated polymers could lead to materials with improved performance. The fluorine substitution can lead to a wider energy bandgap, which can be advantageous for achieving higher open-circuit voltages in solar cells. rsc.org Moreover, fluorination can influence the morphology of the polymer blend, which is a critical factor for efficient charge separation and transport. rsc.org Research on fluorinated naphthalene diimide-based acceptor polymers has shown that fluorination can increase the dielectric constant of the material, which in turn facilitates exciton (B1674681) dissociation and improves photocurrent. nih.gov

Table 1: Potential Effects of Integrating this compound Derivatives into Optoelectronic Materials

| Property | Effect of this compound Moiety | Benefit for Optoelectronics |

| Electronic Energy Levels | Lowering of HOMO and LUMO due to fluorine's electron-withdrawing nature. | Improved charge injection/extraction and enhanced material stability. |

| Intermolecular Interactions | Potential for π-π stacking from the naphthalene core. | Enhanced charge mobility. |

| Morphology | Fluorination can influence thin-film morphology. | Optimization of the donor-acceptor interface for efficient charge separation. |

| Solubility and Processability | The fluorine atom can modify solubility in organic solvents. | Improved fabrication of thin films for devices. |

Responsive materials, or "smart" materials, can change their properties in response to external stimuli such as light, heat, or the presence of a chemical species. The naphthalene scaffold, with its rich photophysical properties, is an excellent platform for designing such materials.

Derivatives of this compound are promising candidates for the development of fluorescent chemosensors . The naphthalene moiety can act as a fluorophore, and the hydroxyl group can serve as a binding site for analytes. The binding of a metal ion or another guest molecule can lead to a change in the fluorescence emission, such as enhancement or quenching, allowing for the detection of the analyte. rsc.orgrsc.orgmdpi.comnih.gov The fluorine atom can further modulate the sensitivity and selectivity of the sensor by altering the electronic properties of the naphthalene ring and influencing the binding affinity of the hydroxyl group. For example, naphthalene-derived Schiff base chemosensors have demonstrated high selectivity for specific metal ions like Zn²⁺ and Al³⁺. rsc.orgrsc.org